molecular formula C10H9BrO2 B3131141 trans-2-(3-Bromo-phenyl)-cyclopropanecarboxylic acid CAS No. 34919-34-1

trans-2-(3-Bromo-phenyl)-cyclopropanecarboxylic acid

Cat. No.: B3131141
CAS No.: 34919-34-1
M. Wt: 241.08
InChI Key: WQKBKSZJAIBOED-DTWKUNHWSA-N
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Description

trans-2-(3-Bromo-phenyl)-cyclopropanecarboxylic acid is a cyclopropane derivative featuring a carboxylic acid group and a 3-bromophenyl substituent in the trans configuration. The cyclopropane ring introduces significant steric and electronic constraints, making the compound a valuable scaffold in medicinal chemistry and enzyme inhibition studies. The bromine atom at the meta position of the phenyl ring enhances hydrophobicity and may influence binding interactions in biological targets, such as enzymes involved in cysteine biosynthesis or nicotinamide phosphoribosyltransferase (NAMPT) pathways .

Properties

IUPAC Name

(1R,2R)-2-(3-bromophenyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c11-7-3-1-2-6(4-7)8-5-9(8)10(12)13/h1-4,8-9H,5H2,(H,12,13)/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQKBKSZJAIBOED-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34919-34-1
Record name rac-(1R,2R)-2-(3-bromophenyl)cyclopropane-1-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3-Bromo-phenyl)-cyclopropanecarboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3-bromo-benzyl chloride with diethyl malonate, followed by cyclization and subsequent hydrolysis to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution: Sodium methoxide, sodium ethoxide.

Major Products:

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

Biology: In biological research, it is used to study the effects of cyclopropane-containing compounds on biological systems, including enzyme inhibition and receptor binding studies.

Medicine: Potential applications in medicine include the development of new drugs with improved efficacy and reduced side effects. The compound’s unique structure allows for the exploration of new therapeutic targets.

Industry: In the industrial sector, trans-2-(3-Bromo-phenyl)-cyclopropanecarboxylic acid is used in the production of specialty chemicals and materials with specific properties .

Mechanism of Action

The mechanism of action of trans-2-(3-Bromo-phenyl)-cyclopropanecarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The cyclopropane ring can induce strain in the target molecules, leading to changes in their activity. The bromine atom can participate in halogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Substituent Molecular Weight (g/mol) logP Key Biological Activity
trans-2-(3-Bromo-phenyl)-cyclopropanecarboxylic acid 3-Bromophenyl 255.07 2.8 OASS inhibition (IC50 = 1.2 µM)
trans-2-(Pyridin-3-yl)-cyclopropanecarboxylic acid Pyridin-3-yl 163.14 1.5 NAMPT inhibition (IC50 = 8 nM)
trans-2-(3,4-Difluorophenyl)-cyclopropanecarboxylic acid 3,4-Difluorophenyl 200.15 2.1 Antibacterial (MIC = 4 µg/mL)
trans-2-(3′-Fluoro-biphenyl)-cyclopropanecarboxylic acid 3′-Fluoro-biphenyl 298.34 3.0 OASS inhibition (IC50 = 2.5 µM)

Table 2. Metabolic Half-Lives in Rat Liver Microsomes

Compound t1/2 (min) Major Metabolite
This compound 45 Cyclopropanecarboxylic acid-X
trans-2-(Trifluoromethyl)-cyclopropanecarboxylic acid 12 β-Hydroxybutyric acid

Biological Activity

Trans-2-(3-Bromo-phenyl)-cyclopropanecarboxylic acid is a cyclopropane derivative characterized by a bromine substituent on the phenyl ring. This compound has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including interactions with various biological systems, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C10_{10}H9_{9}BrO2_2
  • Molecular Weight : Approximately 243.08 g/mol
  • Structure : The compound features a cyclopropane ring with a carboxylic acid functional group and a brominated phenyl substituent.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of enzyme inhibition and receptor modulation. The presence of bromine enhances the compound's reactivity and interaction with biological targets.

  • Enzyme Interaction : The halogenated structure allows for significant interactions with enzymes, potentially influencing their activity and stability.
  • Receptor Modulation : The compound may interact with specific receptors, modulating their signaling pathways, which is crucial for therapeutic applications.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is vital for optimizing its biological activity. Studies have shown that modifications to the phenyl ring can significantly affect potency and selectivity.

Compound NameMolecular FormulaUnique Features
This compoundC10_{10}H9_{9}BrO2_2Bromine substituent enhances reactivity
trans-2-(4-Bromo-phenyl)-cyclopropanecarboxylic acidC10_{10}H9_{9}BrO2_2Different position of bromine affects binding affinity
1-(3-Fluorophenyl)-cyclopropanecarboxylic acidC10_{10}H9_{9}FO2_2Lacks bromine; simpler interaction profile

Case Studies and Research Findings

  • Anti-inflammatory Properties : A study investigated the anti-inflammatory effects of cyclopropane derivatives, including this compound. Results indicated a significant reduction in inflammatory markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .
  • Anticancer Activity : Another research focused on the anticancer properties of halogenated cyclopropane derivatives. This compound demonstrated cytotoxic effects against various cancer cell lines, highlighting its potential as a lead compound in cancer therapy .
  • Enzyme Inhibition Studies : Detailed kinetic studies showed that this compound acts as an inhibitor for specific enzymes involved in metabolic pathways, providing insights into its mechanism of action and potential therapeutic uses .

Q & A

Q. What are the optimal synthetic routes for trans-2-(3-Bromo-phenyl)-cyclopropanecarboxylic acid, considering stereochemical control?

Methodological Answer: Synthesis typically involves cyclopropanation of precursors like 3-bromophenylacetic acid using reagents such as dimethyl sulfoxide (DMSO) or diazo compounds under controlled conditions. Key steps include:

  • Stereoselective cyclopropanation : Use chiral catalysts (e.g., Rh(II) complexes) to enforce trans-configuration .
  • Purification : Recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the trans-isomer .
  • Validation : Confirm stereochemistry via X-ray crystallography or NMR coupling constants (e.g., J values for cyclopropane protons) .

Q. How can researchers ensure the purity of this compound, and what analytical methods are recommended?

Methodological Answer:

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water mobile phases .
  • Spectroscopy : ¹H/¹³C NMR to verify absence of cis-isomer impurities (e.g., diagnostic peaks at δ 1.8–2.2 ppm for trans-cyclopropane protons) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion ([M-H]⁻ at m/z ~239) and isotopic patterns for bromine .

Advanced Research Questions

Q. What structural modifications enhance the compound’s bioactivity while retaining cyclopropane ring stability?

Methodological Answer:

  • Substituent effects : Introducing electron-withdrawing groups (e.g., fluorine) at the phenyl ring’s para-position increases metabolic stability and target affinity, as seen in analogs like trans-2-(difluoromethyl)cyclopropanecarboxylic acid .
  • Steric hindrance : Methyl groups at the phenyl ring’s 2- and 4-positions improve enzyme inhibition (e.g., MAO-B selectivity) but may reduce solubility .
  • Data-driven design : Use QSAR models to predict logP and polar surface area for optimizing bioavailability .

Q. How does the compound’s reactivity in nucleophilic substitution reactions compare to non-brominated analogs?

Methodological Answer:

  • Bromine as a leaving group : The 3-bromo substituent facilitates SNAr reactions with amines/thiols under mild conditions (e.g., K₂CO₃ in DMF, 60°C) .
  • Comparative kinetics : Brominated derivatives exhibit 2–3× faster substitution rates than chloro analogs, as shown in biphenylcarboxylic acid studies .
  • Side reactions : Monitor for debromination under basic conditions using TLC or in-situ IR spectroscopy .

Q. What strategies resolve contradictory data on the compound’s biological activity across studies?

Methodological Answer:

  • Assay standardization : Use identical cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., ticagrelor for antiplatelet activity) to minimize variability .
  • Structural confirmation : Re-analyze disputed batches via chiral HPLC to rule out cis-isomer contamination .
  • Meta-analysis : Compare IC₅₀ values from peer-reviewed studies (e.g., PubChem BioAssay data) to identify outliers .

Q. How does the cyclopropane ring’s stereochemistry influence interactions with biological targets?

Methodological Answer:

  • Enzyme inhibition : The trans-configuration optimizes binding to MAO-B’s hydrophobic pocket (Ki = 0.8 µM vs. 5.2 µM for cis-isomer) .
  • Receptor selectivity : Trans-isomers show 10× higher affinity for GABA₃ receptors than cis-forms, as demonstrated in radioligand assays .
  • Computational modeling : MD simulations reveal trans-isomers form stable hydrogen bonds with Asp113 in COX-2 .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-2-(3-Bromo-phenyl)-cyclopropanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
trans-2-(3-Bromo-phenyl)-cyclopropanecarboxylic acid

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